N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15184979
InChI: InChI=1S/C23H25N7O/c1-28-22-20(16-24-28)21(25-17-8-10-19(31-2)11-9-17)26-23(27-22)30-14-12-29(13-15-30)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)
SMILES:
Molecular Formula: C23H25N7O
Molecular Weight: 415.5 g/mol

N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15184979

Molecular Formula: C23H25N7O

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C23H25N7O
Molecular Weight 415.5 g/mol
IUPAC Name N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C23H25N7O/c1-28-22-20(16-24-28)21(25-17-8-10-19(31-2)11-9-17)26-23(27-22)30-14-12-29(13-15-30)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)
Standard InChI Key ZBKBHLMOSRPQOO-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5

Introduction

N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. It is characterized by its unique molecular structure, which includes a methoxyphenyl group and a phenylpiperazine moiety. This compound has garnered significant interest in scientific research due to its potential pharmacological applications, particularly in neuropharmacology .

Synthesis

The synthesis of N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. Key factors in optimizing yield and purity include specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time.

Potential Pharmacological Applications

Research indicates that compounds in this class may exhibit activity through modulation of serotonin or dopamine pathways, suggesting potential applications in neuropharmacology. The mechanism of action for this compound is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes related to neurotransmission or cellular signaling pathways.

Research Findings and Data

PropertyDescription
Molecular FormulaC23H25N7O
Molecular Weight415.49 g/mol
CAS Registry Number878064-53-0
Synthesis ConditionsMulti-step organic reactions; specific conditions such as temperature and solvent choice are crucial
Potential ApplicationsNeuropharmacology, modulation of neurotransmitter pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator